2-Ethyl-6-methoxybenzo[b]thiophene

Catalog No.
S8839972
CAS No.
M.F
C11H12OS
M. Wt
192.28 g/mol
Availability
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2-Ethyl-6-methoxybenzo[b]thiophene

Product Name

2-Ethyl-6-methoxybenzo[b]thiophene

IUPAC Name

2-ethyl-6-methoxy-1-benzothiophene

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C11H12OS/c1-3-10-6-8-4-5-9(12-2)7-11(8)13-10/h4-7H,3H2,1-2H3

InChI Key

GURGNAOREUTWGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)C=C(C=C2)OC

2-Ethyl-6-methoxybenzo[b]thiophene is a heterocyclic organic compound that belongs to the class of benzo[b]thiophenes. This compound features a benzene ring fused to a thiophene ring, with an ethyl group at the 2-position and a methoxy group at the 6-position. The presence of these substituents enhances its chemical reactivity and potential biological activities. Benzo[b]thiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.

  • Substitution Reactions: The methoxy group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
  • Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to yield thiols or thioethers.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl boronic acids.

The biological activities of benzo[b]thiophene derivatives, including 2-ethyl-6-methoxybenzo[b]thiophene, have been extensively studied. These compounds are known to exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Certain studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Anti-inflammatory Effects: They may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The synthesis of 2-ethyl-6-methoxybenzo[b]thiophene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This method involves the introduction of the ethyl and methoxy groups onto a benzo[b]thiophene precursor through electrophilic substitution reactions.
  • Bromination followed by Ethylation: Starting from 6-methoxybenzo[b]thiophene, bromination can be performed to introduce a bromine atom at the desired position. Subsequent ethylation can then occur using an ethylating agent under suitable conditions.
  • Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving appropriate precursors that contain both thiophene and aromatic functionalities .

2-Ethyl-6-methoxybenzo[b]thiophene has various applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects in treating infections and cancers.
  • Materials Science: The compound may be used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
  • Chemical Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules .

Studies on the interactions of 2-ethyl-6-methoxybenzo[b]thiophene with biological targets have revealed insights into its mechanism of action:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding: Some studies suggest that it may interact with various receptors in the body, influencing signaling pathways crucial for cellular responses .

Several compounds share structural similarities with 2-ethyl-6-methoxybenzo[b]thiophene. Here are some notable examples:

Compound NameDescription
2-Methylbenzo[b]thiopheneA simpler derivative with a methyl group instead of ethyl.
6-Methoxybenzo[b]thiopheneThe parent compound without the ethyl substituent.
2-EthylbenzothiopheneLacks the methoxy group but has similar ethyl substitution.
3-Ethyl-6-methoxybenzo[b]thiopheneContains an ethyl group but differs in position from the target compound.

Uniqueness

2-Ethyl-6-methoxybenzo[b]thiophene is unique due to its specific substitution pattern, which enhances its reactivity compared to simpler thiophene derivatives. The combination of an ethyl group and a methoxy group allows for diverse functionalization possibilities, making it a valuable compound in both synthetic chemistry and biological research .

The IUPAC name 2-ethyl-6-methoxybenzo[b]thiophene derives from its fused bicyclic structure, consisting of a benzene ring condensed with a thiophene ring at the [b] position. The substituents include an ethyl group at position 2 and a methoxy group at position 6 (Figure 1). The molecular formula is C$${11}$$H$${12}$$OS, with a molecular weight of 192.28 g/mol based on analogous benzo[b]thiophene derivatives.

Structural features:

  • Core: Benzo[b]thiophene (thianaphthene) skeleton with a sulfur atom at position 1.
  • Substituents:
    • Ethyl (-CH$$2$$CH$$3$$) at position 2, influencing electronic effects via inductive donation.
    • Methoxy (-OCH$$_3$$) at position 6, contributing to resonance stabilization.

Experimental characterization data for this specific compound remain limited in public databases. However, related esters such as ethyl 6-methoxybenzo[b]thiophene-2-carboxylate (CAS 187753-62-4) provide indirect insights. For example, the parent carboxylic acid (6-methoxybenzo[b]thiophene-2-carboxylic acid, CAS 102539-79-7) exhibits a melting point of 210–212°C and a logP value of 2.9, suggesting moderate lipophilicity.

Historical Context in Heterocyclic Compound Research

Benzo[b]thiophene derivatives gained prominence in the late 20th century due to their role in pharmaceuticals like raloxifene, a selective estrogen receptor modulator. The introduction of alkyl and alkoxy groups, such as ethyl and methoxy, emerged as a strategy to fine-tune pharmacokinetic properties. For instance, 3-ferrocenyl-6-methoxybenzo[b]thiophene derivatives demonstrated potent antitumor activity in vitro, with IC$$_{50}$$ values surpassing cisplatin in certain cell lines.

The ethyl group at position 2 in 2-ethyl-6-methoxybenzo[b]thiophene likely originated from ester hydrolysis studies of precursors like ethyl 6-methoxybenzo[b]thiophene-2-carboxylate. Such synthetic pathways align with methodologies reported for analogous compounds, where carboxylate esters serve as intermediates for further functionalization.

Position Within Benzo[b]thiophene Derivative Classifications

Benzo[b]thiophene derivatives are categorized by their substitution patterns and biological activities:

Substituent PositionCommon DerivativesApplications
2-Alkyl2-Ethyl, 2-methylLipid solubility modifiers
6-Alkoxy6-Methoxy, 6-ethoxyElectron donation for bioactivity
2-CarboxylateEthyl/methyl esters, carboxylic acidsIntermediate synthesis

The 2-ethyl-6-methoxy variant occupies a niche as a non-polar analog of carboxylate-containing derivatives, potentially enhancing membrane permeability compared to its carboxylic acid counterparts. Its structural simplicity contrasts with complex hybrids like 2-benzoyl-3-ferrocenylbenzo[b]thiophenes, which exhibit dual organometallic and heterocyclic pharmacophores.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

192.06088618 g/mol

Monoisotopic Mass

192.06088618 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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